1-CYCLOHEPTYL-4-METHYL-1H,2H,3H,6H,7H-PYRAZOLO[3,4-B]PYRIDINE-3,6-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-CYCLOHEPTYL-4-METHYL-1H,2H,3H,6H,7H-PYRAZOLO[3,4-B]PYRIDINE-3,6-DIONE is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its unique bicyclic structure, which includes a pyrazole ring fused to a pyridine ring. The presence of a cycloheptyl group and a methyl group further distinguishes this compound, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Mode of Action
It has been suggested that its mechanism of action involves covalent modification of rgs4, a regulator of g-protein signaling . This modification likely causes steric hindrance with the all-helical domain of the Galpha substrate .
Biochemical Pathways
Given its suggested interaction with rgs4, it may influence g protein-coupled receptor (gpcr) signaling pathways .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given its potential interaction with RGS4, it may influence cellular processes regulated by GPCRs. More research is needed to confirm this and to understand the full range of its effects .
Biochemical Analysis
Biochemical Properties
It is known that compounds of the 1H-Pyrazolo[3,4-b]pyridine class have been associated with various biological activities . They have been found to interact with a variety of enzymes and proteins, influencing biochemical reactions
Cellular Effects
It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-CYCLOHEPTYL-4-METHYL-1H,2H,3H,6H,7H-PYRAZOLO[3,4-B]PYRIDINE-3,6-DIONE typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid, leading to the formation of the desired pyrazolo[3,4-b]pyridine core . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, resulting in a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
1-CYCLOHEPTYL-4-METHYL-1H,2H,3H,6H,7H-PYRAZOLO[3,4-B]PYRIDINE-3,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[3,4-b]pyridine derivatives.
Scientific Research Applications
1-CYCLOHEPTYL-4-METHYL-1H,2H,3H,6H,7H-PYRAZOLO[3,4-B]PYRIDINE-3,6-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
1-CYCLOHEPTYL-4-METHYL-1H,2H,3H,6H,7H-PYRAZOLO[3,4-B]PYRIDINE-3,6-DIONE can be compared to other pyrazolo[3,4-b]pyridine derivatives, such as:
Etazolate: Used for the reduction of anxiety and convulsions.
Tracazolate: Another anxiolytic compound with a similar core structure.
Cartazolate: Known for its anxiolytic and anticonvulsant properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
1-cycloheptyl-4-methyl-2,7-dihydropyrazolo[3,4-b]pyridine-3,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-9-8-11(18)15-13-12(9)14(19)16-17(13)10-6-4-2-3-5-7-10/h8,10H,2-7H2,1H3,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJCELSLFBZRFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C(=O)NN2C3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.